molecular formula C21H22N2O6S4 B11636028 3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

Cat. No.: B11636028
M. Wt: 526.7 g/mol
InChI Key: LEHNIODEVBKCSR-UHFFFAOYSA-N
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Description

3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound known for its unique structural properties and diverse applications. This compound features a benzothiazole core, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms. The presence of sulfopropyl groups enhances its solubility in water, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate typically involves the condensation of benzothiazole derivatives with sulfopropyl-containing reagents. One common method involves the reaction of 2-methylbenzothiazole with 3-chloropropanesulfonic acid under basic conditions to introduce the sulfopropyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole core can interact with enzymes and proteins, modulating their activity. The sulfopropyl groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{(1E)-2-[(Z)-(5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}-5-methoxythieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
  • 3-(2-{(1E)-2-[(Z)-(1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate

Uniqueness

The uniqueness of 3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the presence of two benzothiazole rings and sulfopropyl groups. These features confer unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C21H22N2O6S4

Molecular Weight

526.7 g/mol

IUPAC Name

3-[2-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C21H22N2O6S4/c24-32(25,26)13-5-11-22-16-7-1-3-9-18(16)30-20(22)15-21-23(12-6-14-33(27,28)29)17-8-2-4-10-19(17)31-21/h1-4,7-10,15H,5-6,11-14H2,(H-,24,25,26,27,28,29)

InChI Key

LEHNIODEVBKCSR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(/C(=C/C3=[N+](C4=CC=CC=C4S3)CCCS(=O)(=O)[O-])/S2)CCCS(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N(C(=CC3=[N+](C4=CC=CC=C4S3)CCCS(=O)(=O)[O-])S2)CCCS(=O)(=O)O

Origin of Product

United States

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